molecular formula C20H20N2O2S B11357706 N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-propoxybenzamide

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-propoxybenzamide

Cat. No.: B11357706
M. Wt: 352.5 g/mol
InChI Key: PPSQTHHJFNXWMM-UHFFFAOYSA-N
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Description

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-propoxybenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenyl group attached to the thiazole ring and a propoxybenzamide moiety. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-propoxybenzamide typically involves the formation of the thiazole ring followed by the introduction of the phenyl and propoxybenzamide groups. One common method involves the reaction of 2-aminothiophenol with α-bromoacetophenone to form 2-phenylthiazole. This intermediate is then reacted with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-propoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the benzamide moiety can produce amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential therapeutic agent for treating infections and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-propoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The benzamide moiety can interact with proteins involved in inflammatory pathways, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-propoxybenzamide is unique due to its specific combination of a phenylthiazole and propoxybenzamide moiety. This structure imparts distinct biological activities and potential therapeutic applications that differ from other thiazole derivatives .

Properties

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-propoxybenzamide

InChI

InChI=1S/C20H20N2O2S/c1-2-12-24-18-10-8-15(9-11-18)19(23)21-13-17-14-25-20(22-17)16-6-4-3-5-7-16/h3-11,14H,2,12-13H2,1H3,(H,21,23)

InChI Key

PPSQTHHJFNXWMM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

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